![molecular formula C16H14N2O3 B2757948 3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 608121-84-2](/img/structure/B2757948.png)
3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
“3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide” belongs to the class of organic compounds known as thienopyridines . It is a derivative of cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, like “3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene afforded 2-cyano-N-(4-methoxyphenyl) acetamide (1c) in 90% yield .Chemical Reactions Analysis
Cyanoacetamide derivatives are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Chemical Properties
Novel synthetic pathways have been developed to create a variety of heterocyclic compounds derived from benzofuran carboxamides. These methodologies facilitate the creation of compounds with potential anti-inflammatory and analgesic activities. For instance, compounds derived from benzofuran-2-carboxamide have been synthesized and shown to act as COX-1/COX-2 inhibitors, displaying significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, the electrochemical oxidation of amino-substituted benzamide derivatives has been explored, highlighting their potential as powerful antioxidants due to their capacity to scavenge free radicals (Jovanović et al., 2020).
Biological and Pharmacological Activities
The exploration of benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant effects has revealed promising results. A series of novel derivatives were synthesized and evaluated for their ability to protect against excitotoxic neuronal cell damage, with specific substitutions on the benzofuran moiety showing significant neuroprotective and antioxidant activities (Cho et al., 2015). Furthermore, these compounds have been investigated for their inhibitory activities against enzymes and receptors implicated in various diseases, demonstrating the therapeutic potential of benzofuran-2-carboxamide derivatives in treating conditions associated with inflammation and oxidative stress.
Future Directions
The future directions for “3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide” could involve further exploration of its structural requirements for dipeptidyl peptidase-IV inhibitory activity . Additionally, its potential antimicrobial activity could be investigated, as similar compounds have shown promising results .
properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-16(19)15-14(17)12-4-2-3-5-13(12)21-15/h2-9H,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXFMGOKBJHMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
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